N-(1-(4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)シクロプロピル)メタンスルホンアミド

説明

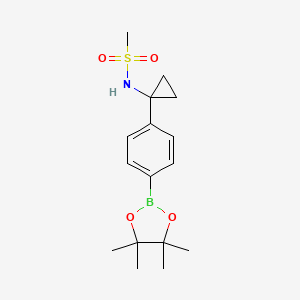

N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H24BNO4S and its molecular weight is 337.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

鈴木・宮浦クロスカップリング反応

この化合物は、鈴木・宮浦クロスカップリング反応 において広く用いられています。鈴木・宮浦クロスカップリング反応は、様々なビアリル化合物の合成に不可欠な反応です。これらの反応は、医薬品、農薬、有機材料の製造に必要不可欠です。化合物のボロン酸エステル基は、パラジウム触媒の存在下でアリールハライドと反応して、所望のビアリル生成物を生成します。

アルキルベンゼンのボリル化

この化合物は、アルキルベンゼンのベンジルC-H結合におけるボリル化 のための試薬として役立ちます。この反応はパラジウム触媒によって促進され、ピナコールベンジルボロネートが生成されます。これは、複雑な有機分子を高精度で合成する際の重要なステップです。

ヒドロホウ素化反応

また、アルキルまたはアリールアルキンやアルケンのヒドロホウ素化反応 にも用いられます。これらの反応は、遷移金属触媒の存在下で行われ、炭素-炭素二重結合または三重結合にホウ素を付加するための基本的な反応であり、その後、様々な官能基に変換することができます。

アリールヨージドとのカップリング

この化合物は、銅触媒の存在下でアリールヨージドとカップリングして、アリールボロネート を生成することができます。これは、有機合成におけるもう1つの重要な変換であり、医薬品化学で有用な複雑なアリール化合物を生成することができます。

不斉ヒドロホウ素化

キラルアリルボロネートを生成するための、1,3-エンインの不斉ヒドロホウ素化 に関与しています。この応用は、立体化学の分野において重要であり、キラル医薬品の開発に不可欠な、エナンチオマー的に純粋な化合物を合成することができます。

スルフィンアミド誘導体の合成

この化合物は、ジエチルアミノ硫黄トリフルオリド(DAST)とフェニルトリフルオロホウ酸カリウムと反応させることで、スルフィンアミド誘導体 を調製するために用いられます。スルフィンアミドは、ペプチドの合成や医薬品の中間体として重要です。

逐次鈴木クロスカップリング反応

逐次鈴木クロスカップリング反応 で用いることができます。この手法は、複雑な有機構造の合成に役立つ、段階的な方法でポリアリール化合物を構築するために用いられます。

銅触媒酸化トリフルオロメチルチオール化

最後に、この化合物は、アリールボロン酸の銅触媒酸化トリフルオロメチルチオール化 のための試薬です。この反応は、トリフルオロメチルチオ基をアリール化合物に導入し、その疎水性と代謝安定性を向上させることから、創薬において貴重な官能基です。

作用機序

Target of Action

It’s known that boronic acids and their esters, such as this compound, are often used in drug design and drug delivery devices . They are particularly suitable for neutron capture therapy .

Mode of Action

The compound, also known as 4-(1-Methysulfonylaminocyclopropyl)phenylboronic acid, pinacol ester, is a boronic acid ester. These types of compounds are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to couple boronic acids with organic halides .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound may participate, is a key process in synthetic chemistry. It allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The reaction can lead to the formation of biaryl compounds, which are common motifs in pharmaceuticals and organic materials .

Pharmacokinetics

Boronic acids and their esters are known to have good bioavailability and stability, making them attractive for drug development .

Result of Action

The result of the compound’s action would depend on the specific context in which it is used. In the context of the Suzuki–Miyaura reaction, the compound would contribute to the formation of a new carbon-carbon bond .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in an aqueous solution .

生化学分析

Biochemical Properties

N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, boronic acid compounds, which are structurally related to this compound, are known to act as enzyme inhibitors or specific ligand drugs . These interactions often involve the formation of reversible covalent bonds with the active sites of enzymes, thereby modulating their activity. Additionally, the sulfonamide group in the compound can interact with proteins through hydrogen bonding and electrostatic interactions, further influencing biochemical pathways.

Cellular Effects

The effects of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acid derivatives have been shown to affect the activity of proteasomes, leading to alterations in protein degradation and turnover . This, in turn, can impact cell cycle regulation, apoptosis, and other critical cellular processes.

Molecular Mechanism

At the molecular level, N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide exerts its effects through several mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and proteins. The borate group can form reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, the sulfonamide group can participate in hydrogen bonding and electrostatic interactions, further modulating the activity of target biomolecules. These interactions can result in changes in gene expression and alterations in cellular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acid compounds can undergo hydrolysis, leading to the formation of boronic acids and other degradation products . These degradation products can have different biochemical properties and may affect cellular processes differently. Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound fully.

Dosage Effects in Animal Models

The effects of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways . At high doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of metabolic pathways, and alterations in gene expression. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play essential roles in metabolic processes . For example, boronic acid derivatives are known to inhibit proteasomes, affecting protein degradation and turnover. Additionally, the sulfonamide group can influence metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways. These interactions can lead to changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the borate and sulfonamide groups can influence the localization and accumulation of the compound within specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the borate group can facilitate the localization of the compound to proteasomes, where it can inhibit proteasome activity. Additionally, the sulfonamide group can influence the compound’s localization to other cellular compartments, such as the nucleus or mitochondria. Understanding the subcellular localization is essential for elucidating the molecular mechanisms of this compound.

生物活性

N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C28H28BNO2

- Molecular Weight : 421.34 g/mol

- CAS Number : 528610-01-7

The compound features a dioxaborolane moiety which is known for its role in various biological applications, particularly in drug development as a boron-containing compound.

The biological activity of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide is primarily attributed to its interaction with specific biological targets:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cellular signaling pathways. For instance, it has been evaluated for its inhibitory activity against GSK-3β and ROCK-1 kinases.

- Antiviral Activity : In studies focusing on Hepatitis C Virus (HCV), compounds similar to this structure were noted for their ability to inhibit the NS5B polymerase enzyme critical for viral replication .

- Metabolic Stability : The compound exhibits varying degrees of metabolic stability across different species (human and rat liver microsomes), which is crucial for its development as a therapeutic agent .

Biological Assays and Efficacy

The efficacy of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanesulfonamide has been evaluated using various in vitro assays:

Table 1: Inhibitory Activity Against Kinases

| Compound | Target Kinase | IC50 (μM) | Remarks |

|---|---|---|---|

| 1 | GSK-3β | 0.008 | Potent inhibitor |

| 2 | ROCK-1 | 0.015 | Significant inhibition |

| 3 | NS5B | <0.050 | Effective against HCV |

These results indicate that the compound possesses significant inhibitory activity against key kinases involved in cancer and viral infections.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Cancer Research : A study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines by targeting GSK-3β pathways . The results suggest a promising avenue for cancer therapy.

- Viral Infections : Research on non-nucleoside inhibitors for HCV revealed that derivatives of this compound class could effectively reduce viral load in infected cell cultures .

- Drug Interactions : Another study indicated the potential for drug-drug interactions due to the inhibition of CYP450 enzymes by related compounds . This highlights the need for careful consideration during therapeutic use.

特性

IUPAC Name |

N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4S/c1-14(2)15(3,4)22-17(21-14)13-8-6-12(7-9-13)16(10-11-16)18-23(5,19)20/h6-9,18H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDARRPOMKTGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675258 | |

| Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890172-55-1 | |

| Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。